molecular formula C10H16N2O5 B13382854 Prolyl-Glutamate

Prolyl-Glutamate

Cat. No.: B13382854
M. Wt: 244.24 g/mol
InChI Key: QLROSWPKSBORFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-Glutamate is a dipeptide composed of the amino acids proline and glutamate. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prolyl-Glutamate typically involves the coupling of proline and glutamate through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Prolyl-Glutamate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly at the proline residue.

    Reduction: Reduction reactions may involve the conversion of disulfide bonds to thiol groups.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of proline may lead to the formation of hydroxyproline, while reduction reactions may result in the formation of free thiol groups.

Scientific Research Applications

Prolyl-Glutamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Prolyl-Glutamate involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, this compound and its analogs have been shown to modulate oxidative stress, acetylcholine depletion, and secretase activities. These effects are mediated through various signaling pathways, including those involved in apoptosis and necrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of proline and glutamate, which imparts distinct physiological and biochemical properties. Its role in protein digestion and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-(pyrrolidine-2-carbonylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROSWPKSBORFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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